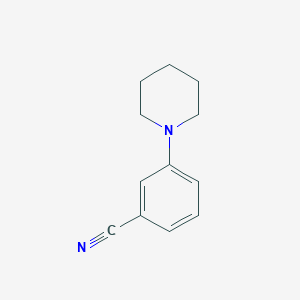

3-Piperidin-1-ylbenzonitrile

Vue d'ensemble

Description

3-Piperidin-1-ylbenzonitrile is a chemical compound with the CAS Number: 175696-74-9 . It has a molecular weight of 186.26 and a molecular formula of C12H14N2 . The compound is used for proteomics research .

Synthesis Analysis

The synthesis of 3-Piperidin-1-ylbenzonitrile can be achieved from NISTC2156710 and 3-Bromobenzonitrile . Chemicalbook provides 7 synthetic routes for this compound .Molecular Structure Analysis

The InChI code for 3-Piperidin-1-ylbenzonitrile is 1S/C12H14N2/c13-10-11-5-4-6-12(9-11)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Piperidin-1-ylbenzonitrile include a molecular weight of 186.26 and a molecular formula of C12H14N2 .Applications De Recherche Scientifique

Synthesis of Piperidine Derivatives

3-Piperidin-1-ylbenzonitrile: is a valuable precursor in the synthesis of various piperidine derivatives. These derivatives are crucial in medicinal chemistry, as they form the backbone of many pharmaceuticals . The compound can undergo reactions like hydrogenation, cyclization, and amination to produce substituted piperidines, spiropiperidines, and piperidinones.

Pharmacological Research

In pharmacology, 3-Piperidin-1-ylbenzonitrile derivatives exhibit a wide range of biological activities. They are explored for potential use as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, and antipsychotic agents .

Drug Discovery

The piperidine moiety, which is part of 3-Piperidin-1-ylbenzonitrile , is a common feature in FDA-approved drugs. Its derivatives are being investigated for their pharmacophoric features, which are essential for the interaction with biological targets .

Biological Activity Studies

Researchers use 3-Piperidin-1-ylbenzonitrile to study its biological activity profile. It serves as a lead compound for the discovery and biological evaluation of new drugs, particularly those containing the piperidine ring .

Organic Chemistry Research

In organic chemistry, 3-Piperidin-1-ylbenzonitrile is used to develop new synthetic methodologies. It’s involved in multicomponent reactions, annulation processes, and as a substrate for catalytic transformations .

Alkaloid Synthesis

Alkaloids containing the piperidine ring are synthesized using 3-Piperidin-1-ylbenzonitrile . These alkaloids have significant pharmacological properties and are found in many natural products .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that piperidine derivatives, which include 3-piperidin-1-ylbenzonitrile, are known to interact with a variety of targets due to their versatile structure .

Mode of Action

Piperidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects . The exact interaction of 3-Piperidin-1-ylbenzonitrile with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Piperidine derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

3-piperidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-10-11-5-4-6-12(9-11)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEMJQTXKKOYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427633 | |

| Record name | 3-piperidin-1-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175696-74-9 | |

| Record name | 3-piperidin-1-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1337187.png)